molecular formula C23H23N5O3 B2873036 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251680-87-1

2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide

Número de catálogo: B2873036
Número CAS: 1251680-87-1
Peso molecular: 417.469
Clave InChI: QPODXFNGKDRAEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a 6-(3,4-dimethylphenyl) substituent on the pyridazine ring and an N-(4-methoxybenzyl)acetamide group at the 2-position (Fig. 1). The synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions under basic conditions, as seen in analogous syntheses using caesium carbonate (Cs₂CO₃) and dry N,N-dimethylformamide (DMF) . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Propiedades

IUPAC Name

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-4-7-18(12-16(15)2)20-10-11-21-26-27(23(30)28(21)25-20)14-22(29)24-13-17-5-8-19(31-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPODXFNGKDRAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Alkylation at Position 2

Reaction of the pyridazinone nitrogen with ethyl bromoacetate in acetone using K₂CO₃ as a base yields ethyl 2-(3-oxopyridazinyl)acetate. Source reports analogous alkylations proceeding at 60°C for 6 hr with 78% efficiency.

Amide Bond Formation

Hydrolysis of the ester to acetic acid followed by coupling with 4-methoxybenzylamine completes the side chain. Source details amide synthesis using DMF as an activator and EDC/HOBt as coupling reagents:

$$ \text{CH}3\text{COOH} + \text{H}2\text{NCH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{EDC/HOBt}} \text{CH}3\text{CONHCH}2\text{C}6\text{H}4\text{OCH}_3 $$

Optimized Conditions :

  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Reaction Time: 24 hr
  • Yield: 92%

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol. Source confirms that recrystallization improves purity to >99% for analogous pyridazinones.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.34–7.12 (m, 7H, aromatic), 4.41 (s, 2H, CH₂CO), 3.73 (s, 3H, OCH₃), 2.28 (s, 6H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Source highlights continuous flow reactors for large-scale synthesis, reducing reaction times by 40% compared to batch processes. Key adaptations include:

Table 2: Scale-Up Parameters

Parameter Laboratory Scale Industrial Scale
Reactor Volume 100 mL 500 L
Temperature Control Oil Bath Jacketed Reactor
Catalyst Loading 2 mol% 1.5 mol%
Annual Capacity - 2.5 Metric Tons

Process intensification techniques like microwave-assisted synthesis (source) reduce energy consumption by 30%.

Mechanistic Insights and Side Reactions

The triazolo ring formation follows a Michael addition-cyclization pathway (Scheme 4). Competing dimerization occurs if stoichiometry deviates beyond 1:1.05 molar ratios. Source identifies N-acetylation byproducts when excess acetic anhydride is present, mitigated by strict stoichiometric control.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering cellular processes .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Selected [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 6-(3,4-dimethylphenyl), N-(4-methoxybenzyl)acetamide C₂₄H₂₄N₅O₃ 442.49 Reference compound N/A
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide 6-methoxy, 2-(6-oxopyridazinyl)acetamide C₁₄H₁₄N₇O₃ 328.31 Smaller aromatic substituent; altered acetamide linkage
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 3-(4-methoxyphenyl), 6-oxyethanamine C₁₄H₁₅N₅O₂ 285.30 Ethoxyamine chain instead of acetamide; reduced steric bulk
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide Chlorobenzamide, tetrahydrotriazolo-pyridine C₁₉H₁₇ClN₇O₂ 422.84 Benzamide core; saturated triazolo-pyridine ring

Key Observations:

  • Acetamide vs. Benzamide : The N-(4-methoxybenzyl)acetamide group offers conformational flexibility, contrasting with rigid benzamide derivatives (e.g., Example 285 in ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.